molecular formula C17H14ClFN2OS B2507806 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851808-22-5

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2507806
CAS No.: 851808-22-5
M. Wt: 348.82
InChI Key: OLNWCLTZBPAISJ-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic compound that features a combination of chlorobenzyl, thio, imidazolyl, and fluorophenyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chlorobenzyl thiol intermediate, which is then reacted with an imidazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring is particularly significant as it can interact with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers or coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-chlorophenyl)methanone
  • (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-bromophenyl)methanone

Uniqueness

The uniqueness of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWCLTZBPAISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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